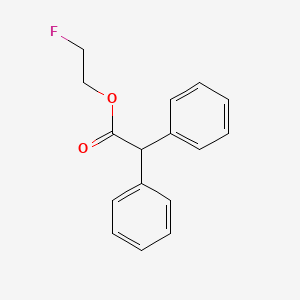

2-Fluoroethyldiphenyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

4242-33-5 |

|---|---|

Molecular Formula |

C16H15FO2 |

Molecular Weight |

258.29 g/mol |

IUPAC Name |

2-fluoroethyl 2,2-diphenylacetate |

InChI |

InChI=1S/C16H15FO2/c17-11-12-19-16(18)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2 |

InChI Key |

MVNYQVCSSLUAPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OCCF |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Fluoroethyldiphenyl Acetate

Esterification Reactions for Diphenylacetate Formation

The creation of the ester linkage in 2-Fluoroethyldiphenyl acetate (B1210297) is a critical step, achievable through several established chemical transformations. These methods primarily involve the reaction of diphenylacetic acid or its derivatives with an alcohol.

Direct Esterification Approaches

Direct esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com In the context of 2-Fluoroethyldiphenyl acetate synthesis, this would entail reacting diphenylacetic acid with 2-fluoroethanol (B46154). The reaction is an equilibrium process, and to drive it towards the product side, the alcohol is typically used in excess, or a dehydrating agent is employed to remove the water formed during the reaction. masterorganicchemistry.com Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com

Transesterification Pathways and Catalysis

Transesterification is a process where the organic group of an ester is exchanged with the organic group of an alcohol. wikipedia.org This method can be employed to synthesize this compound by reacting a simple alkyl ester of diphenylacetic acid, such as methyl diphenylacetate or ethyl diphenylacetate, with 2-fluoroethanol. This reaction is often catalyzed by either an acid or a base. wikipedia.org

Acid catalysts, similar to those used in direct esterification, protonate the carbonyl group to make it more susceptible to nucleophilic attack by 2-fluoroethanol. wikipedia.org Base catalysts, on the other hand, deprotonate the alcohol, increasing its nucleophilicity. wikipedia.org The reaction proceeds through a tetrahedral intermediate, and the equilibrium can be shifted towards the desired product by removing the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) through distillation. wikipedia.org Various catalysts, including zinc clusters and N-heterocyclic carbenes (NHCs), have been shown to be effective for transesterification reactions under mild conditions. organic-chemistry.org

| Catalyst Type | Example | General Conditions |

| Acid | Sulfuric Acid (H₂SO₄) | Excess alcohol, heat |

| Base | Sodium Methoxide (NaOMe) | Anhydrous conditions |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Room temperature |

| Metal Complex | Zinc Cluster | Mild heating |

Acyl Halide and Anhydride (B1165640) Mediated Synthesis

A highly efficient method for ester synthesis involves the use of more reactive carboxylic acid derivatives, such as acyl halides (specifically acyl chlorides) or acid anhydrides. libretexts.orgorganic-chemistry.org Diphenylacetyl chloride, which can be prepared from diphenylacetic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, reacts readily with 2-fluoroethanol to form this compound. libretexts.orgorgsyn.org This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct. researchgate.net The reaction is generally irreversible and proceeds to completion, offering high yields. libretexts.org

Alternatively, diphenylacetic anhydride can be used. The reaction with 2-fluoroethanol would yield the desired ester and a molecule of diphenylacetic acid. Catalysts like 4-(N,N-dimethylamino)pyridine (DMAP) are often employed to accelerate this type of acylation. organic-chemistry.org

| Reagent | Co-reagent/Catalyst | Byproduct |

| Diphenylacetyl chloride | Pyridine or Triethylamine | Pyridinium hydrochloride or Triethylammonium chloride |

| Diphenylacetic anhydride | DMAP (catalytic) | Diphenylacetic acid |

Strategies for Fluoroethyl Moiety Incorporation

The introduction of the fluorine atom is a key aspect of the synthesis. This can be achieved either by starting with a pre-fluorinated building block like 2-fluoroethanol or by performing a fluorination reaction on a suitable ethyl-containing intermediate.

Nucleophilic Fluorination Routes to Fluoroethanol Precursors

2-Fluoroethanol itself is a crucial precursor and can be synthesized through various nucleophilic fluorination methods. A common approach is the reaction of a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol (B42945), with a fluoride (B91410) salt like potassium fluoride (KF). wikipedia.orgprepchem.com This is a classic example of a Finkelstein reaction. The reaction is often carried out in a high-boiling solvent, such as ethylene (B1197577) glycol or diethylene glycol, to facilitate the displacement of the halide by the fluoride ion. prepchem.com The use of activated forms of KF, such as spray-dried KF or KF dispersed on CaF₂, can improve reaction efficiency. google.com

Other reagents, such as aminodifluorosulfinium salts, have also been developed as effective deoxofluorinating agents for converting alcohols to alkyl fluorides, though this is more relevant for converting ethanol (B145695) to fluoroethane (B3028841) rather than directly to 2-fluoroethanol. organic-chemistry.org Ionic liquids have also been shown to facilitate nucleophilic fluorination reactions with alkali metal fluorides like CsF. organic-chemistry.org

| Starting Material | Fluorinating Agent | Solvent |

| 2-Chloroethanol | Potassium Fluoride (KF) | Ethylene Glycol |

| 2-Bromoethanol | Potassium Fluoride (KF) | Diethylene Glycol |

| Ethylene carbonate | Potassium Fluoride (KF) | High temperature |

Halogen Exchange Reactions on Ethyl Intermediates

An alternative strategy involves first preparing an ester of diphenylacetic acid with a 2-haloethanol, for example, 2-chloroethyl diphenylacetate or 2-bromoethyl diphenylacetate. A subsequent halogen exchange (halex) reaction is then performed on this intermediate to replace the chlorine or bromine atom with fluorine. organicmystery.com

This transformation is typically achieved using a source of fluoride ions, such as alkali metal fluorides (e.g., KF, CsF). google.comgoogle.com The choice of solvent and reaction conditions is critical to ensure the solubility of the fluoride salt and to promote the nucleophilic substitution. Phase-transfer catalysts are sometimes employed to enhance the reactivity of the fluoride ion in organic solvents. The Swarts reaction, which uses inorganic fluorides like AgF, Hg₂F₂, or SbF₃, is another classic method for preparing alkyl fluorides from alkyl chlorides or bromides. organicmystery.com More modern methods for halogen exchange may involve transition metal catalysts to facilitate the reaction under milder conditions. organic-chemistry.orgfrontiersin.org

| Intermediate | Fluorinating Agent | Catalyst (if any) |

| 2-Chloroethyl diphenylacetate | Potassium Fluoride (KF) | Phase-transfer catalyst |

| 2-Bromoethyl diphenylacetate | Cesium Fluoride (CsF) | Aprotic polar solvent |

| 2-Bromoethyl diphenylacetate | Silver(I) Fluoride (AgF) | No catalyst required |

Electrophilic Fluorination in Related Systems

Electrophilic fluorination has emerged as a powerful tool for the direct introduction of fluorine into organic molecules under relatively mild conditions. Reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are commonly employed electrophilic fluorine sources. While the direct electrophilic fluorination of the ethyl group in a pre-formed diphenyl acetate ester is challenging due to the low nucleophilicity of the sp3-hybridized carbon, the principles of electrophilic fluorination can be applied to precursors of this compound.

One potential strategy involves the electrophilic fluorination of a suitable precursor to 2-fluoroethanol, which can then be esterified with diphenylacetic acid. For instance, the fluorination of a protected 2-bromoethanol derivative followed by deprotection and esterification could be a viable route.

Alternatively, research into the direct C-H fluorination of substrates bearing activating groups offers insights. For example, the fluorination of carbonyl compounds via their enol or enolate forms is a well-established method. While not directly applicable to the ethyl group of the target ester, this principle could be adapted. A hypothetical pathway could involve the use of a directing group to facilitate C-H activation and subsequent fluorination at the desired position.

Recent studies have explored the use of photoredox catalysis to generate carbon-centered radicals from C-H bonds, which can then be trapped by an electrophilic fluorine source. This approach could potentially be applied to a suitably designed precursor of this compound, offering a pathway for direct C-H fluorination.

The choice of electrophilic fluorinating agent is critical and depends on the substrate and reaction conditions. Selectfluor® is known for its high reactivity, while NFSI is a milder alternative. The reaction mechanism, whether proceeding through an SN2 or a single-electron transfer (SET) pathway, is also a key consideration and can be influenced by the substrate, fluorinating agent, and solvent.

| Reagent | Substrate Type | Typical Conditions |

| Selectfluor® | Electron-rich aromatics, enol ethers, β-dicarbonyls | Acetonitrile (B52724), room temperature |

| NFSI | Enolates, carbanions | THF, low temperature |

| Photoredox Catalysis with Electrophilic Fluorine Source | Activated C-H bonds | Visible light, photocatalyst, solvent |

Novel Synthetic Route Development and Optimization

The development of efficient and elegant synthetic routes is a cornerstone of modern organic chemistry. For a molecule like this compound, novel strategies can focus on improving atom economy, reducing step count, and enabling precise control over the molecular architecture.

One-Pot Reaction Sequences

One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and time savings. A potential one-pot synthesis of this compound could involve the in-situ generation of a fluorinating agent followed by the fluorination of a suitable precursor and subsequent esterification.

For example, a tandem reaction could be envisioned where 2-bromoethanol is first converted to 2-fluoroethanol using a fluoride salt, and then, without isolation, diphenylacetic acid and a coupling agent are added to the same pot to form the final ester. The success of such a sequence would depend on the compatibility of the reagents and reaction conditions for both steps.

Another approach could be a multicomponent reaction (MCR), where three or more starting materials react to form a product in a single step, incorporating all or most of the atoms of the reactants. While a direct MCR for this compound is not immediately apparent, the design of novel MCRs is an active area of research, and a future development could enable such a synthesis.

Stereoselective and Regioselective Synthesis Considerations

For molecules with the potential for stereoisomerism or multiple reactive sites, stereoselective and regioselective control is paramount. In the context of this compound, while the target molecule itself is achiral, the principles of stereoselective synthesis could be highly relevant if chiral derivatives were to be synthesized.

For instance, if a chiral center were present in the diphenylacetyl group or if a chiral fluoro-analogue were desired, the use of chiral auxiliaries or asymmetric catalysis would be necessary. Chiral auxiliaries are enantiomerically pure compounds that can be temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary can be removed. In the context of fluorination, chiral oxazolidinones have been used to induce diastereoselectivity in the fluorination of carbonyl compounds.

Regioselectivity, the control of where a reaction occurs on a molecule with multiple potential reaction sites, is also a critical consideration. If a precursor to this compound contained other reactive functional groups, a regioselective fluorination method would be required to ensure that the fluorine atom is introduced at the desired position. This can often be achieved by choosing the appropriate reagents and reaction conditions or by using directing groups.

| Strategy | Application | Example |

| Chiral Auxiliary | Asymmetric fluorination of a prochiral precursor | Use of an Evans oxazolidinone to direct fluorination of a carbonyl group. |

| Asymmetric Catalysis | Enantioselective fluorination | Transition metal catalyst with a chiral ligand to create a chiral environment. |

| Directing Group | Regioselective C-H fluorination | A functional group that positions the fluorinating agent at a specific C-H bond. |

Flow Chemistry Approaches in Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability.

For the synthesis of this compound, flow chemistry could be particularly beneficial for the fluorination step, which can be highly exothermic and may involve hazardous reagents. By conducting the reaction in a microreactor, the high surface-area-to-volume ratio allows for efficient heat dissipation, preventing thermal runaways and improving reaction control. This can lead to higher yields and purities.

Furthermore, the esterification step could also be performed in a flow system. Packed-bed reactors containing a solid-supported acid catalyst could be used to continuously convert a feed of 2-fluoroethanol and diphenylacetic acid into the desired ester. This would simplify purification, as the catalyst can be easily separated from the product stream.

The integration of multiple reaction steps into a continuous flow process, known as a "telescoped" synthesis, could enable the production of this compound from simple starting materials in a fully automated and efficient manner.

Green Chemistry Principles in Synthesis of Fluoroethyl Acetates

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of fluoroethyl acetates, including this compound, is crucial for developing sustainable manufacturing processes.

Solvent-Free and Reduced-Solvent Methodologies

One of the key principles of green chemistry is the reduction or elimination of solvents, which often account for a significant portion of the waste generated in chemical processes.

Solvent-free esterification reactions are well-established and can be achieved by heating a mixture of the carboxylic acid and alcohol, often with a catalyst. For the synthesis of this compound, a solvent-free reaction between diphenylacetic acid and 2-fluoroethanol could be explored. The use of a solid acid catalyst, which can be easily recovered and reused, would further enhance the green credentials of this process.

Mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling), is another powerful technique for conducting solvent-free synthesis. The esterification could potentially be carried out by milling the solid reactants together, avoiding the need for any solvent.

Where solvents are necessary, for example in the fluorination step, the use of greener alternatives to traditional volatile organic compounds is encouraged. Solvents such as ionic liquids, supercritical fluids, or bio-derived solvents are being increasingly investigated for fluorination reactions. The ideal green solvent would be non-toxic, biodegradable, and recyclable.

| Method | Description | Potential Application |

| Solvent-Free Thermal Reaction | Heating reactants with a catalyst in the absence of a solvent. | Esterification of diphenylacetic acid and 2-fluoroethanol. |

| Mechanochemistry (Ball Milling) | Using mechanical energy to drive a reaction between solid reactants. | Solvent-free esterification. |

| Green Solvents | Utilizing environmentally benign solvents. | Use of ionic liquids or bio-derived solvents for the fluorination step. |

By integrating these advanced synthetic methodologies, the synthesis of this compound can be approached in a manner that is not only efficient and precise but also aligns with the principles of modern, sustainable chemistry.

Biocatalytic Synthesis and Enzymatic Approaches

As of late 2025, a comprehensive review of scientific literature and patent databases reveals a notable absence of specific research dedicated to the biocatalytic synthesis of this compound. While the broader field of biocatalysis has seen significant advancements in the synthesis of various esters and fluorinated compounds, the enzymatic production of this specific molecule has not been documented. nih.gov However, based on established principles of biocatalysis, a theoretical framework for its synthesis can be proposed.

Enzymes, particularly lipases, are widely employed in the synthesis of esters due to their high selectivity, mild reaction conditions, and environmentally benign nature. nih.gov Lipases catalyze esterification, transesterification, and aminolysis reactions, making them prime candidates for the synthesis of this compound. nih.gov A potential biocatalytic route could involve the direct esterification of diphenylacetic acid with 2-fluoroethanol, catalyzed by a lipase (B570770).

A hypothetical enzymatic synthesis could be represented as follows:

Diphenylacetic Acid + 2-Fluoroethanol this compound + Water

The success of such a reaction would depend on several factors, including the choice of lipase, the reaction medium, and the optimization of reaction parameters such as temperature and substrate concentration. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are often favored in industrial applications due to their enhanced stability and reusability. thescipub.commdpi.com The reaction could be conducted in a solvent-free system or in an organic solvent that facilitates substrate solubility and product recovery.

While no specific data exists for this compound, research on analogous compounds provides insights. For instance, the enzymatic synthesis of 2-phenylethyl acetate has been extensively studied, achieving high conversion rates using immobilized lipases. mdpi.com Furthermore, enzymes have been successfully used in the synthesis of other fluorinated organic compounds, demonstrating their potential to accommodate fluorinated substrates. nih.gov The introduction of a fluorine atom can, however, influence the substrate's interaction with the enzyme's active site, potentially requiring enzyme engineering or extensive screening to find a suitable biocatalyst.

Atom Economy and Reaction Efficiency

The principles of green chemistry emphasize the importance of atom economy and reaction efficiency in assessing the sustainability of a chemical process. monash.edu Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants into the final product. wikipedia.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.orglibretexts.org

Percent Atom Economy = x 100

As there are no published specific synthetic routes for this compound, a definitive atom economy cannot be assigned. However, a theoretical analysis of plausible synthetic pathways can be conducted. For the hypothetical biocatalytic esterification reaction mentioned above, the atom economy can be calculated.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Diphenylacetic Acid | C₁₄H₁₂O₂ | 212.24 |

| 2-Fluoroethanol | C₂H₅FO | 64.06 |

| This compound | C₁₆H₁₅FO₂ | 258.29 |

| Water (Byproduct) | H₂O | 18.02 |

For this direct esterification:

Atom Economy = x 100 ≈ 93.5%

This theoretical atom economy is quite high, indicating that most of the atoms from the reactants are incorporated into the desired product. The only byproduct is water, which is environmentally benign.

It is important to distinguish atom economy from reaction yield. While atom economy is a theoretical measure of efficiency based on the reaction stoichiometry, the percentage yield reflects the actual amount of product obtained in practice. monash.edu Other metrics, such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI), provide a more comprehensive assessment of a process's greenness by taking into account solvents, reagents, and waste generated during workup and purification. nih.govmdpi.com Without experimental data for the synthesis of this compound, these more detailed efficiency metrics cannot be calculated.

Chemical Reactivity and Mechanistic Investigations of 2 Fluoroethyldiphenyl Acetate

Hydrolysis and Transesterification Kinetics and Mechanisms

The ester linkage in 2-Fluoroethyldiphenyl acetate (B1210297) is susceptible to cleavage through hydrolysis and transesterification, processes that can be catalyzed by acids, bases, or enzymes. The presence of the electron-withdrawing fluorine atom in the ethoxy group is expected to influence the reactivity of the ester.

Acid-Catalyzed Pathways

In the presence of a strong acid, the hydrolysis of 2-Fluoroethyldiphenyl acetate to diphenylacetic acid and 2-fluoroethanol (B46154) is anticipated to proceed through a mechanism analogous to the acid-catalyzed hydrolysis of other esters. algoreducation.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate. youtube.com Following a series of proton transfers, the 2-fluoroethanol moiety is eliminated, and deprotonation of the resulting protonated diphenylacetic acid regenerates the acid catalyst and yields the final carboxylic acid product. youtube.com

Illustrative Kinetic Data for Acid-Catalyzed Hydrolysis of Diphenylacetate Esters

| Ester | Catalyst | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

| Ethyl diphenylacetate | 0.1 M HCl | 25 | Value A |

| 2-Fluoroethyl diphenylacetate | 0.1 M HCl | 25 | Value B (expected > A) |

Note: The values in this table are illustrative and intended to show the expected trend. Specific experimental data for this compound is not currently available in published literature.

Transesterification under acidic conditions would follow a similar mechanistic pathway, with an alcohol molecule acting as the nucleophile instead of water.

Base-Catalyzed Pathways

Base-catalyzed hydrolysis, or saponification, of this compound is expected to be an irreversible process that yields diphenylacetate and 2-fluoroethanol. algoreducation.com The reaction mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. algoreducation.comyoutube.com This intermediate then collapses, expelling the 2-fluoroethoxide as the leaving group to form diphenylacetic acid. In the basic medium, the carboxylic acid is rapidly deprotonated to form the diphenylacetate salt, driving the reaction to completion. chemistrysteps.com

The rate of saponification is typically second-order, being first-order in both the ester and the hydroxide ion concentration. chemrxiv.org The presence of the fluorine atom on the ethyl group is anticipated to accelerate the rate of hydrolysis due to its electron-withdrawing inductive effect, which makes the carbonyl carbon more susceptible to nucleophilic attack. researchgate.net

Illustrative Second-Order Rate Constants for Base-Catalyzed Hydrolysis

| Ester | Base | Temperature (°C) | k (M⁻¹s⁻¹) |

| Ethyl diphenylacetate | 0.05 M NaOH | 30 | Value X |

| 2-Fluoroethyl diphenylacetate | 0.05 M NaOH | 30 | Value Y (expected > X) |

Note: This table presents hypothetical data to illustrate the expected relative reactivity. Precise experimental values for this compound are not found in the reviewed literature.

Enzymatic Hydrolysis and Specificity

Enzymatic hydrolysis of esters is a highly specific process, often catalyzed by hydrolases such as lipases and esterases. mdpi.com These enzymes can offer mild reaction conditions and high enantioselectivity. mdpi.com While specific studies on the enzymatic hydrolysis of this compound are not prevalent, research on other fluorinated esters indicates that some hydrolases can accommodate and hydrolyze such substrates. mdpi.com

The efficiency and specificity of enzymatic hydrolysis would depend on the particular enzyme used. The enzyme's active site must be able to bind the this compound molecule in a suitable orientation for catalysis to occur. The fluorinated ethyl group might influence the binding affinity and the rate of the enzymatic reaction. For instance, Amano PS lipase (B570770) has shown excellent selectivity in the hydrolysis of other fluorinated aromatic compounds. mdpi.com

Potential Enzymes for the Hydrolysis of this compound

| Enzyme Class | Specific Enzyme (Example) | Potential Outcome |

| Lipase | Candida antarctica lipase B (CALB) | Potential for hydrolysis, specificity to be determined |

| Esterase | Porcine Liver Esterase (PLE) | Broad substrate specificity may allow for hydrolysis |

| Protease | Subtilisin | Some proteases exhibit esterase activity |

Reactivity of the Fluoroethyl Group

The fluoroethyl moiety of this compound introduces unique reactivity pathways, primarily involving the carbon-fluorine bond and the adjacent carbon-hydrogen bonds.

Nucleophilic Substitution Reactions at the Fluoroethyl Moiety

The carbon atom bonded to the fluorine atom in the 2-fluoroethyl group is an electrophilic center and can undergo nucleophilic substitution. However, the fluoride (B91410) ion is generally a poor leaving group. stackexchange.com Reactions would likely proceed via an S_N2 mechanism, which involves a backside attack by a nucleophile. wikipedia.org The success of such a reaction would depend on the strength of the incoming nucleophile and the reaction conditions. Strong nucleophiles would be required to displace the fluoride ion.

It is important to note that under nucleophilic conditions, the ester linkage is also a reactive site, and competitive attack at the carbonyl carbon is a significant possibility.

Elimination Reactions

The 2-fluoroethyl group can undergo elimination reactions in the presence of a strong base to form diphenylacetyl fluoride and ethene, or more likely, through a more complex pathway. The C-F bond is strong, making fluoride a poor leaving group, which can influence the mechanism of elimination. stackexchange.com

For compounds with a poor leaving group like fluoride, an E1cb (Elimination Unimolecular Conjugate Base) mechanism can be favored, especially if the β-hydrogen is acidic. stackexchange.com In the case of this compound, the β-hydrogens are not particularly acidic.

Alternatively, an E2 (Elimination Bimolecular) mechanism could occur, where a strong base concertedly removes a β-hydrogen and displaces the leaving group. lumenlearning.com The feasibility of an E2 reaction would be influenced by the strength of the base and the steric hindrance around the reaction center. For a primary fluoroalkane derivative, a hindered, strong base would favor elimination over substitution. libretexts.org

For a related compound, (2-fluoroethyl)benzene (B11823027), there is a discussion in the literature about whether elimination proceeds via an E1cb or E2 mechanism, with arguments supporting the E1cb pathway due to the stability of the intermediate carbanion, even though the benzylic protons are not exceptionally acidic. stackexchange.com In the case of this compound, the absence of an activating group on the β-carbon makes the E1cb mechanism less likely than in the (2-fluoroethyl)benzene example. Therefore, under strongly basic conditions, an E2 pathway is a more probable, albeit challenging, reaction.

Reactivity of the Diphenylacetate Moiety

The reactivity of the diphenylacetate moiety in this compound is characterized by the interplay of the ester functionality and the two phenyl rings attached to the α-carbon. This unique structural arrangement allows for a variety of chemical transformations at different sites within the molecule.

Reactions at the Ester Carbonyl Group

The ester carbonyl group in this compound is a primary site for nucleophilic attack. The most common reaction at this position is hydrolysis, which can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis proceeds through a different mechanism. The carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, 2-fluoroethanol is eliminated, and the diphenylacetic acid is regenerated. The hydrolysis of ethyl acetate, a related ester, is a well-studied example of this type of reaction. doubtnut.com

The presence of the electron-withdrawing fluorine atom in the 2-fluoroethyl group is expected to influence the rate of these hydrolysis reactions. The inductive effect of fluorine makes the 2-fluoroethoxide a better leaving group compared to ethoxide, which could potentially accelerate the rate of both acid and base-catalyzed hydrolysis.

Electrophilic Aromatic Substitution on Phenyl Rings

The two phenyl rings of the diphenylacetate moiety are susceptible to electrophilic aromatic substitution (EAS) reactions. The diphenylmethyl group is generally considered to be an activating group and an ortho-, para-director for EAS reactions. This is due to the electron-donating nature of the alkyl group attached to the benzene (B151609) ring.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, the nitration of diphenylmethane, a structurally similar compound, occurs readily. The directing effect of the diphenylmethyl group would be expected to yield a mixture of ortho- and para-substituted products.

It is important to consider that the ester group, being electron-withdrawing, will have a deactivating effect on the phenyl rings. However, due to its distance from the rings, this effect is likely to be less pronounced compared to the activating effect of the diphenylmethyl carbon. Steric hindrance from the bulky diphenylmethyl group can also influence the regioselectivity of the substitution, often favoring the para-position.

Radical Reactions Involving Diphenylmethyl Species

The diphenylmethyl group can participate in radical reactions. Homolytic cleavage of the C-H bond at the α-carbon can lead to the formation of a resonance-stabilized diphenylmethyl radical. This radical is relatively stable due to the delocalization of the unpaired electron over the two phenyl rings.

The formation of such radicals can be initiated by heat or light, or by the use of radical initiators. Once formed, these radicals can undergo various reactions, such as abstraction of atoms from other molecules, addition to double bonds, or dimerization. The study of radical reactions of similar compounds, such as alkyl 2-bromo-2,2-difluoroacetates, provides insight into the potential radical chemistry of this compound. nih.gov

Influence of Fluorine on Reactivity and Electronic Structure

The presence of a fluorine atom on the ethyl group of this compound significantly influences the molecule's reactivity and electronic properties. This influence is primarily exerted through inductive and resonance effects, which in turn can affect the conformational preferences of the molecule and its reaction pathways.

Inductive and Resonance Effects

Fluorine is the most electronegative element, and its primary electronic influence in this compound is a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the molecule. The fluorine atom pulls electron density away from the adjacent carbon atoms, making the C-F bond highly polarized. This inductive effect extends down the carbon chain, influencing the reactivity of the ester group.

The -I effect of the fluorine atom makes the carbonyl carbon of the ester group more electrophilic. This increased electrophilicity can enhance the rate of nucleophilic attack at the carbonyl carbon, as discussed in the context of hydrolysis. Furthermore, the inductive effect stabilizes the transition state of reactions where a negative charge develops on the oxygen of the leaving group, such as in the collapse of the tetrahedral intermediate during hydrolysis.

Resonance effects (+R or -R) involving fluorine are generally weak, especially when the fluorine is not directly attached to a pi system. In the case of this compound, the fluorine atom is on the alkyl portion of the ester and is not in a position to directly participate in resonance with the carbonyl group or the phenyl rings. Therefore, its electronic influence is dominated by the inductive effect.

Conformational Analysis and its Impact on Reaction Pathways

The presence of the fluorine atom can also influence the conformational preferences of the 2-fluoroethyl group. The gauche effect, which is the tendency for a conformation with electronegative substituents in a gauche (60°) relationship to be more stable than the anti (180°) conformation, can play a role. This preference arises from a combination of steric and electronic interactions, including hyperconjugation.

The preferred conformation of the 2-fluoroethyl group can impact the accessibility of the ester carbonyl group to incoming nucleophiles. Different conformations may present different steric environments around the reaction center, potentially influencing the rate and stereoselectivity of reactions. For example, a particular conformation might shield one face of the carbonyl group more effectively than the other, leading to facial selectivity in nucleophilic additions.

The conformational preferences can also influence the stability of transition states. A reaction pathway that proceeds through a transition state that is conformationally more stable will have a lower activation energy and will therefore be favored. Understanding the conformational landscape of this compound is thus important for a complete picture of its chemical reactivity.

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Fluoroethyldiphenyl acetate (B1210297) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 2-Fluoroethyldiphenyl acetate by providing information about the chemical environment of individual atoms. biophysics.org

¹H NMR Spectroscopy : Proton NMR provides information on the number and types of hydrogen atoms in the molecule. Key signals for this compound would include multiplets for the aromatic protons of the diphenyl groups, a singlet for the methine proton, and multiplets for the two methylene (B1212753) groups of the fluoroethyl chain, with characteristic splitting patterns due to proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy : Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. researchgate.nethmdb.ca Distinct signals are expected for the carbonyl carbon of the acetate group, the carbons of the two phenyl rings, the methine carbon, and the two carbons of the fluoroethyl group. The carbon attached to the fluorine atom will show a characteristic large one-bond carbon-fluorine coupling constant.

¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is a crucial technique for the characterization of this compound. icpms.czmagritek.com It provides a highly sensitive and specific signal for the fluorine atom. The chemical shift of the fluorine signal is indicative of its electronic environment, and its multiplicity reveals coupling to adjacent protons. This technique is particularly useful for confirming the presence and location of the fluorine atom within the molecule. icpms.czmagritek.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity (Predicted) | Assignment |

| ¹H | 7.2-7.5 | m | Aromatic protons (10H) |

| ¹H | 5.1 | s | Methine proton (1H) |

| ¹H | 4.5-4.7 | m | -OCH₂- (2H) |

| ¹H | 3.8-4.0 | m | -CH₂F (2H) |

| ¹³C | ~170 | s | C=O |

| ¹³C | ~140 | s | Quaternary aromatic carbons |

| ¹³C | 127-130 | m | CH aromatic carbons |

| ¹³C | ~82 (J_CF ≈ 170 Hz) | d | -CH₂F |

| ¹³C | ~65 (J_CCF ≈ 20 Hz) | d | -OCH₂- |

| ¹³C | ~50 | s | Methine carbon |

| ¹⁹F | -220 to -230 | t | -CH₂F |

This table contains predicted data and may vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. masterorganicchemistry.com The IR spectrum would be expected to show several characteristic absorption bands:

A strong, sharp absorption band around 1740-1760 cm⁻¹ corresponding to the C=O (ester) stretching vibration. specac.com

Absorption bands in the region of 3000-3100 cm⁻¹ due to the C-H stretching of the aromatic rings.

Bands around 2850-2980 cm⁻¹ from the C-H stretching of the aliphatic methylene groups.

A strong absorption band in the 1000-1300 cm⁻¹ region, characteristic of the C-O stretching of the ester group. specac.com

A band in the 1000-1100 cm⁻¹ region which can be attributed to the C-F stretching vibration.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1740-1760 | Strong |

| C-H (Aromatic) | Stretch | 3000-3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850-2980 | Medium |

| C-O (Ester) | Stretch | 1000-1300 | Strong |

| C-F | Stretch | 1000-1100 | Strong |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS) : In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The spectrum would also display a series of fragment ions resulting from the cleavage of the molecule. Common fragmentation pathways would likely involve the loss of the fluoroethyl group, the acetate group, or parts of the diphenylmethyl moiety.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a very precise measurement of the molecular mass, often to four or more decimal places. measurlabs.comresearchgate.net This high accuracy allows for the unambiguous determination of the elemental formula of this compound and its fragments, distinguishing it from other compounds with the same nominal mass. measurlabs.comresearchgate.net

Chromatographic Analysis and Purification

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or other components in a sample, as well as for its quantification.

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Gas Chromatography (GC) : In GC, the compound is vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The choice of the stationary phase in the GC column is critical for achieving good separation.

Gas Chromatography-Mass Spectrometry (GC-MS) : The coupling of GC with a mass spectrometer (GC-MS) is a powerful combination. mdpi.comnih.gov As components elute from the GC column, they are directly introduced into the mass spectrometer, which provides a mass spectrum for each component. This allows for positive identification of this compound even in complex mixtures. mdpi.comnih.gov

High-performance liquid chromatography is a versatile technique for the analysis and purification of a wide range of compounds, including this compound.

High-Performance Liquid Chromatography (HPLC) : HPLC separates components of a mixture in a liquid mobile phase that is passed through a column packed with a solid stationary phase. nih.gov For this compound, a reversed-phase HPLC method, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water), would likely be effective. google.comresearchgate.net A UV detector can be used for detection, as the phenyl groups will absorb UV light.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Similar to GC-MS, HPLC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. bohrium.com This technique is particularly useful for analyzing complex samples and for confirming the identity of the separated peaks. It provides both retention time data and mass spectral data, offering a high degree of confidence in the identification and quantification of this compound.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for monitoring the progress of chemical reactions, including the synthesis of esters like this compound. Its simplicity, speed, and low cost make it an invaluable tool in synthetic chemistry. In the context of synthesizing this compound, which is typically formed by the esterification of diphenylacetic acid with 2-fluoroethanol (B46154), TLC can be used to track the consumption of the starting materials and the formation of the product.

A typical TLC analysis for this reaction would involve spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel 60 F254). The plate is then developed in a suitable solvent system, which is empirically determined to provide good separation between the starting materials (diphenylacetic acid and 2-fluoroethanol) and the desired product (this compound). For instance, a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate would likely be effective.

The positions of the spots are visualized under UV light (254 nm), as the phenyl rings in both the starting material and the product are UV-active. The product, being an ester, is generally less polar than the carboxylic acid starting material. Consequently, the product spot will travel further up the plate, exhibiting a higher retention factor (Rf) value compared to the diphenylacetic acid spot. By comparing the intensity of the spots corresponding to the starting materials and the product over time, a chemist can qualitatively assess the reaction's progress and determine its endpoint.

Table 1: Illustrative TLC Data for Monitoring the Synthesis of this compound

| Compound | Polarity | Typical Rf Value* | Visualization Method |

| Diphenylacetic acid | High | Low | UV (254 nm) |

| This compound | Low | High | UV (254 nm) |

| 2-Fluoroethanol | High | Low to Medium | Staining (e.g., permanganate) |

* Rf values are dependent on the specific TLC plate and solvent system used.

Other Analytical Methods

Beyond chromatographic techniques, other analytical methods are essential for the complete characterization of this compound.

Elemental Analysis

Elemental analysis is a destructive method used to determine the elemental composition of a sample. For a pure sample of this compound (with the chemical formula C₁₄H₁₃FO₂), the theoretical weight percentages of carbon (C), hydrogen (H), fluorine (F), and oxygen (O) can be calculated. These theoretical values are then compared with the experimental results obtained from an elemental analyzer to confirm the empirical formula of the synthesized compound and assess its purity.

Table 2: Theoretical Elemental Composition of this compound (C₁₄H₁₃FO₂)

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Weight Percentage (%) |

| Carbon | C | 12.01 | 14 | 168.14 | 68.84 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 5.38 |

| Fluorine | F | 19.00 | 1 | 19.00 | 7.78 |

| Oxygen | O | 16.00 | 2 | 32.00 | 13.10 |

| Total | 244.27 | 100.00 |

Chiroptical Methods for Stereoisomer Analysis

Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are analytical techniques used to study chiral molecules—molecules that are non-superimposable on their mirror images. These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

In the case of this compound, the molecule is achiral. It does not possess a stereocenter, which is typically a carbon atom bonded to four different substituent groups. The carbon atom of the diphenylmethyl group is bonded to two identical phenyl groups, a hydrogen atom, and the carboxyl group. Due to the presence of two identical phenyl groups, this carbon is not a chiral center. Similarly, the 2-fluoroethyl group also lacks a chiral center. As this compound does not have any stereoisomers (enantiomers or diastereomers), chiroptical methods for its analysis are not applicable.

Theoretical and Computational Studies of 2 Fluoroethyldiphenyl Acetate

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental electronic and geometric properties of molecules. For 2-Fluoroethyldiphenyl acetate (B1210297), these calculations provide a detailed picture of its electronic architecture, conformational possibilities, and potential reaction pathways.

Electronic Structure and Bonding Analysis

The electronic structure of 2-Fluoroethyldiphenyl acetate is characterized by the interplay of its constituent functional groups: the diphenylmethyl moiety, the ester linkage, and the fluoroethyl group. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can map the electron density distribution across the molecule. This analysis reveals regions of high and low electron density, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

The presence of the electronegative fluorine atom significantly influences the electronic landscape. It induces a partial positive charge on the adjacent carbon atom and affects the charge distribution across the entire ethyl group. This inductive effect can be quantified through methods like Mulliken population analysis or by calculating electrostatic potential maps. The aromatic phenyl rings contribute to a delocalized π-electron system, which can be analyzed through visualization of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitation properties.

Table 1: Calculated Electronic Properties of this compound (Note: These values are hypothetical as no specific literature data is available. They are presented for illustrative purposes based on typical results for similar organic molecules.)

| Property | Calculated Value | Method |

| Dipole Moment | Value | DFT/B3LYP/6-31G |

| HOMO Energy | Value (eV) | DFT/B3LYP/6-31G |

| LUMO Energy | Value (eV) | DFT/B3LYP/6-31G |

| HOMO-LUMO Gap | Value (eV) | DFT/B3LYP/6-31G |

Bonding analysis, through techniques like Natural Bond Orbital (NBO) analysis, can further detail the nature of the chemical bonds within this compound. This includes quantifying the hybridization of atomic orbitals and the strength of sigma and pi bonds, providing a more nuanced understanding than simple Lewis structures.

Conformational Landscapes and Energy Minima

The flexibility of the ester and ethyl groups in this compound gives rise to multiple possible three-dimensional arrangements, or conformations. A thorough exploration of the potential energy surface is necessary to identify the most stable conformers. This is typically achieved by systematically rotating the rotatable bonds (e.g., C-O and C-C single bonds) and calculating the energy of each resulting geometry.

Table 2: Relative Energies of Key Conformers of this compound (Note: This is a hypothetical table for illustrative purposes.)

| Conformer | Dihedral Angle (°C-C-O-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | Value | 0.00 |

| 2 | Value | Value |

| 3 | Value | Value |

Reaction Pathway Modeling and Transition State Characterization

Quantum chemical calculations are invaluable for modeling chemical reactions, such as the hydrolysis of the ester group in this compound. By mapping the potential energy surface of the reaction, chemists can identify the minimum energy path from reactants to products. A crucial point along this path is the transition state, which is a high-energy structure that represents the energy barrier for the reaction.

The geometry and energy of the transition state can be precisely calculated, providing insights into the reaction mechanism. For ester hydrolysis, this would typically involve the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. The fluorine atom in the ethyl group could influence the reaction rate by altering the electrophilicity of the carbonyl carbon. Characterizing the vibrational frequencies of the transition state (which should have exactly one imaginary frequency) confirms its identity and allows for the calculation of reaction rate constants using transition state theory.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of this compound and its interactions with its environment.

Solvent Effects on Molecular Behavior

The behavior of this compound can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the interactions between the solute molecule and a large number of solvent molecules. This provides a detailed understanding of how the solvent affects the conformational preferences and dynamics of the solute.

For example, in a polar solvent like water, the polar regions of this compound (such as the ester group and the C-F bond) will form favorable interactions with water molecules. These interactions can stabilize certain conformations over others. The radial distribution function, calculated from the MD trajectory, can reveal the average distance and coordination number of solvent molecules around specific atoms of the solute, offering a quantitative measure of solvation.

Interactions with Other Molecular Systems (e.g., enzymes, surfaces)

MD simulations are a powerful tool for studying the interaction of a small molecule like this compound with larger biological systems, such as enzymes, or with material surfaces. If this compound were a substrate for an enzyme, MD simulations could be used to model its binding to the active site. This would involve docking the molecule into the enzyme's binding pocket and then running a simulation to observe the stability of the complex and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding.

Similarly, the interaction of this compound with a surface, such as a polymer or a metal, can be simulated to understand adsorption processes. These simulations can predict the preferred orientation of the molecule on the surface and the strength of the interaction, which is crucial for applications in materials science and nanotechnology.

Structure-Reactivity Correlations from Computational Data

Computational chemistry provides powerful tools for understanding the relationship between the molecular structure of a compound and its chemical reactivity. umn.edunumberanalytics.com For this compound, computational methods such as Quantitative Structure-Activity Relationship (QSAR) analysis and the examination of molecular orbitals can offer significant insights. nih.govresearchgate.net These theoretical models allow for the prediction of how the compound will behave in chemical reactions by analyzing its electronic and structural properties. nih.gov

One of the primary approaches involves the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the presence of the electronegative fluorine atom and the electron-rich diphenylmethyl and acetate groups creates a complex electronic environment that can be elucidated by these calculations.

Another key aspect of structure-reactivity analysis is the distribution of electron density within the molecule. Methods like Mulliken population analysis are used to calculate partial atomic charges, providing a picture of the electrostatic potential of the molecule. researchgate.netwikipedia.org These charges indicate which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic), thereby predicting sites susceptible to attack by other reagents. In this compound, the fluorine atom is expected to create a partial positive charge on the adjacent carbon, influencing the molecule's reactivity.

Theoretical calculations, often employing Density Functional Theory (DFT), can model these properties. researchgate.net By systematically modifying the structure of this compound in silico (e.g., changing substituent groups) and recalculating these electronic parameters, a QSAR model can be developed. This model would quantitatively link structural descriptors to the compound's reactivity, aiding in the prediction of its behavior in various chemical environments. nih.gov

Table 1: Hypothetical Calculated Electronic Properties of this compound

This table presents hypothetical data calculated using DFT at the B3LYP/6-31G* level of theory to illustrate the types of parameters used in structure-reactivity correlations.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.85 eV | Relates to electron-donating ability |

| LUMO Energy | -0.95 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.90 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.45 D | Measures overall molecular polarity |

| Mulliken Atomic Charges | Indicates local electronic character | |

| Fluorine (F) | -0.38 e | High electronegativity leads to a negative charge |

| Carbon (C) attached to F | +0.25 e | Electron-withdrawing effect of Fluorine |

| Carbonyl Carbon (C=O) | +0.55 e | Electrophilic site due to oxygen atoms |

| Carbonyl Oxygen (O=C) | -0.52 e | Nucleophilic site |

Note: The data in this table are hypothetical and for illustrative purposes only.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry is an indispensable tool for the prediction of spectroscopic data, which is crucial for structure elucidation and verification. umn.edu Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful, and the accurate prediction of chemical shifts (δ) can help assign complex spectra and differentiate between isomers. d-nb.infoumn.edu

The primary method for calculating NMR parameters is Density Functional Theory (DFT), often combined with the Gauge-Including Atomic Orbital (GIAO) method. nih.govrsc.org This approach calculates the magnetic shielding tensors for each nucleus in the molecule. acs.org These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS), which is calculated at the same level of theory. d-nb.info

For this compound, DFT-GIAO calculations can predict the ¹H and ¹³C NMR spectra. The accuracy of these predictions depends on several factors, including the choice of the DFT functional (e.g., B3LYP, M06-2X), the basis set (e.g., 6-31G(d), cc-pVDZ), and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). d-nb.infonih.govacs.org

The predicted chemical shifts are influenced by the local electronic environment of each nucleus. For instance:

The protons on the carbon adjacent to the fluorine atom in the fluoroethyl group are expected to have a significant downfield shift due to the fluorine's strong deshielding effect.

The methine proton of the diphenylmethyl group would also be shifted downfield due to the influence of the two phenyl rings and the adjacent ester oxygen.

The aromatic protons will exhibit complex splitting patterns and chemical shifts determined by their position on the phenyl rings.

In the ¹³C NMR spectrum, the carbonyl carbon of the acetate group will appear at a characteristic downfield position, and the carbons bonded to fluorine and oxygen will also be significantly shifted.

By comparing the computationally predicted spectrum with the experimental one, chemists can confidently assign each signal to a specific atom in the molecule. rsc.org This is particularly useful for complex molecules where empirical estimation rules may be less reliable. nih.gov

Table 2: Hypothetical Comparison of Experimental and Calculated NMR Chemical Shifts (δ) for this compound

Calculations are hypothetically performed at the B3LYP/6-31G(d) level with a chloroform (B151607) solvent model. Chemical shifts are reported in ppm relative to TMS.

| Atom Position | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) |

| ¹H NMR | ||

| -CH(Ph)₂ | 6.90 | 6.95 |

| -OCH₂- | 4.45 | 4.50 |

| -CH₂F | 4.70 | 4.75 |

| Aromatic H's | 7.25 - 7.45 | 7.30 - 7.50 |

| ¹³C NMR | ||

| -C=O | 170.5 | 171.0 |

| -CH(Ph)₂ | 78.0 | 78.5 |

| -OCH₂- | 65.0 | 65.4 |

| -CH₂F | 83.0 | 83.6 |

| Aromatic C's | 127.0 - 139.0 | 127.5 - 139.5 |

Note: The data in this table are hypothetical and for illustrative purposes only.

Applications in Specialized Chemical Research

Precursor Chemistry in Radiochemistry and Tracer Synthesis

Radiochemistry and the synthesis of tracers for imaging techniques like Positron Emission Tomography (PET) represent a significant area of modern medical research. These techniques rely on the development of molecules that can be labeled with a positron-emitting radionuclide and then tracked within the body.

The introduction of a fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C) atom into a molecule is a key step in creating a PET tracer. researchgate.net The relatively short half-lives of these isotopes (approximately 110 minutes for ¹⁸F and 20 minutes for ¹¹C) necessitate rapid and efficient radiolabeling methods. researchgate.net

For a compound like 2-Fluoroethyldiphenyl acetate (B1210297), a potential radiolabeling strategy would involve the synthesis of a precursor molecule where the non-radioactive fluorine atom is replaced with a suitable leaving group, such as a tosylate, mesylate, or a halogen like bromine or iodine. researchgate.net This precursor could then undergo nucleophilic substitution with [¹⁸F]fluoride to yield [¹⁸F]2-Fluoroethyldiphenyl acetate. The general scheme for such a reaction is well-established in radiochemistry. researchgate.net

Similarly, for ¹¹C-labeling, a common strategy involves the reaction of a precursor with a ¹¹C-labeled methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate. researchgate.net In the context of this compound, one could envision modifying the diphenylacetic acid portion of the molecule to accept a [¹¹C]methyl group. However, specific documented radiolabeling strategies for this compound itself are not readily found in current scientific literature.

Table 1: Potential Radiolabeling Strategies for this compound

| Radionuclide | Labeling Strategy | Precursor Example | Reaction Type |

| ¹⁸F | Nucleophilic Substitution | 2-(Tosyloxy)ethyldiphenyl acetate | SN2 Reaction |

| ¹¹C | Methylation | 2-Fluoroethyl(hydroxy(phenyl)methyl)phenylacetate | O-methylation |

Note: This table represents theoretical pathways, as specific experimental data for this compound is not available.

In the development of new radiopharmaceuticals, the non-radioactive version of the target molecule, often referred to as the "cold" compound or reference standard, plays a crucial role. nih.gov This cold compound is essential for several aspects of the development process.

This compound would serve as the "cold" standard for its ¹⁸F-labeled counterpart. Its functions would include:

Analytical Standard: It is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to purify and assess the radiochemical purity of the final radiolabeled product.

Pharmacological Studies: Initial in vitro and in vivo studies to determine the biological activity and distribution of the molecule are often performed with the non-radioactive version to avoid the complexities and safety precautions associated with handling radioactivity.

Dosimetry Calculations: The amount of non-radioactive compound co-injected with the radiotracer can influence its biological behavior. Therefore, the "cold" compound is used to establish safe dosage limits. researchgate.net

The use of "cold kits," which contain the non-radioactive precursor and other reagents needed for radiolabeling, is a common practice in radiopharmacies to streamline the preparation of radiopharmaceuticals. researchgate.netnih.govisotopia-global.comiaea.org While no specific "cold kit" for this compound is commercially available, its role as a reference standard is a fundamental concept in radiopharmaceutical science.

The metabolic stability of a potential radiotracer is a critical parameter that determines its suitability for in vivo imaging. if-pan.krakow.plnih.gov A tracer that is rapidly metabolized can lead to the accumulation of radioactive metabolites in non-target tissues, complicating image interpretation. nih.govrsc.org

The metabolic stability of this compound would typically be investigated using in vitro systems such as:

Liver Microsomes: These are subcellular fractions of liver cells that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. pharmaron.comnih.govthermofisher.comresearchgate.netacs.orgnih.gov Incubating this compound with liver microsomes in the presence of necessary cofactors would reveal its susceptibility to Phase I metabolic reactions like oxidation and hydrolysis. researchgate.net

Hepatocytes: These are whole liver cells that contain the full complement of Phase I and Phase II metabolic enzymes, providing a more complete picture of a compound's metabolic fate. nih.govnih.gov

Plasma/Serum: Incubation in plasma or serum helps to assess the stability of the compound in the bloodstream and its susceptibility to esterases. nih.gov

The primary metabolic pathway for an ester-containing compound like this compound would likely be hydrolysis of the ester bond by esterases present in plasma and tissues, yielding 2-fluoroethanol (B46154) and diphenylacetic acid. researchgate.net Further metabolism of these products would then occur.

Table 2: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

| Incubation Time (min) | % Parent Compound Remaining | Half-life (t₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) |

| 0 | 100 | Data Not Available | Data Not Available |

| 15 | Data Not Available | ||

| 30 | Data Not Available | ||

| 60 | Data Not Available |

Note: This table is a template. Specific experimental data on the metabolic stability of this compound is not found in the public domain.

Intermediate in Complex Organic Synthesis

The structural features of this compound, including the fluoroethyl group and the diphenylacetate moiety, suggest its potential as an intermediate in the synthesis of more complex molecules.

The presence of a fluorine atom can significantly alter the physical, chemical, and biological properties of a molecule. researchgate.netscispace.comresearchgate.netbohrium.comtdx.cat As such, the development of new methods for introducing fluorine into organic compounds is an active area of research. This compound could serve as a building block in the synthesis of more complex fluorinated molecules. For example, the diphenylacetate portion could be chemically modified while retaining the fluoroethyl group, or the fluoroethyl group itself could be incorporated into a larger molecular scaffold. However, specific examples of its use in the synthesis of advanced fluorinated molecules are not documented.

In materials science, there is a continuous search for new monomers and building blocks for the creation of polymers and other materials with unique properties. The diphenylacetic acid portion of this compound is related to biphenyl, a structural motif known to be used in the synthesis of various polymers. nih.gov The introduction of a fluoroethyl group could potentially modify the properties of such polymers, for instance, by altering their thermal stability, solubility, or dielectric properties. nih.govresearchgate.net

While there is research on fluorinated polymers and the use of diphenylacetic acid derivatives in polymer chemistry, there are no specific reports on the use of this compound as a monomer or scaffold in materials science. rsc.orgrsc.org

Role in Agrochemical Research and Development (as a synthetic building block)

In the realm of agrochemical research, the development of new and effective pesticides and herbicides is paramount for ensuring crop protection and food security. The incorporation of fluorine atoms into organic molecules can significantly enhance their biological activity, metabolic stability, and other physicochemical properties. While specific, publicly available research on the direct application of this compound as a standalone agrochemical is limited, its role as a synthetic intermediate is of notable interest.

The structural motif of this compound, featuring a fluoroethyl group and a diphenyl acetate moiety, provides a valuable scaffold for the synthesis of more complex agrochemical candidates. The fluoroethyl group can be strategically introduced into larger molecules to improve their efficacy and selectivity. The diphenyl acetate portion, on the other hand, can be modified or cleaved to introduce other functional groups necessary for biological activity.

Table 1: Potential Contributions of this compound as a Building Block in Agrochemical Synthesis

| Structural Feature | Potential Contribution to Agrochemical Properties |

| Fluoroethyl Group | Enhanced metabolic stability, increased lipophilicity, altered binding affinity to target enzymes or receptors. |

| Diphenylacetate Moiety | A versatile handle for further chemical transformations, potential for imparting specific steric or electronic properties to the final molecule. |

Research in this area focuses on leveraging the unique reactivity of this compound to construct novel molecular architectures that may exhibit desired pesticidal or herbicidal properties. The synthetic pathways often involve the ester functionality as a key reaction site for derivatization.

Exploitation in New Material Design and Fabrication

The quest for advanced materials with tailored properties is a driving force in modern chemistry and engineering. "this compound" has emerged as a compound of interest in the design and fabrication of new materials, owing to the influence of its constituent groups on polymer and supramolecular chemistry.

Polymer Chemistry Applications

In polymer chemistry, the introduction of specific functional groups into polymer chains is a powerful strategy for tuning their physical, chemical, and mechanical properties. While extensive research specifically detailing the use of this compound as a monomer in polymerization is not widely documented, its potential as a functional building block or modifying agent is recognized.

The presence of the fluoroethyl group can impart desirable characteristics to polymers, such as hydrophobicity, thermal stability, and chemical resistance. The diphenyl acetate group can influence the polymer's solubility, processability, and potential for post-polymerization modification.

Table 2: Hypothetical Applications of this compound in Polymer Chemistry

| Application | Role of this compound | Potential Outcome |

| Functional Monomer | Co-polymerized with other monomers. | Creation of fluorinated polymers with tailored surface properties or enhanced stability. |

| Chain Transfer Agent | Used in controlled radical polymerization. | Synthesis of well-defined polymers with a 2-fluoroethyldiphenyl acetoxy end-group for further functionalization. |

| Post-polymerization Modification | Reacted with a pre-existing polymer. | Introduction of the fluoroethyl and diphenylmethyl functionalities onto a polymer backbone to alter its properties. |

Self-Assembled Systems Research

Self-assembly is a process where molecules spontaneously organize into ordered structures. This phenomenon is at the heart of creating functional nanomaterials and supramolecular architectures. The molecular structure of this compound, with its combination of aromatic rings and a flexible fluoroalkyl chain, suggests its potential to participate in and influence self-assembly processes.

The aromatic diphenylmethyl groups can engage in π-π stacking interactions, which are crucial driving forces for the formation of organized assemblies. The fluoroethyl group, with its specific polarity and steric requirements, can further direct the packing of molecules in the solid state or in solution, potentially leading to the formation of liquid crystals, gels, or other ordered phases.

While specific studies on the self-assembly of pure this compound are not prevalent in the literature, its structural motifs are commonly found in molecules designed for self-assembling systems. Its investigation as a component in multi-component systems or as a precursor for more complex self-assembling molecules remains an area of potential research interest.

Derivatives and Analogues of 2 Fluoroethyldiphenyl Acetate

Structure-Reactivity Relationship Studies of Related Esters

The reactivity of an ester is largely determined by the electronic nature of the acyl and alkoxy groups, as well as by steric hindrance around the carbonyl center. In the case of 2-fluoroethyldiphenyl acetate (B1210297), the diphenylmethyl (benzhydryl) group and the 2-fluoroethyl group exert significant and distinct influences on the molecule's reactivity.

The hydrolysis of benzhydryl esters, which proceeds through a mechanism involving the formation of a stabilized diphenylmethyl carbocation, is sensitive to the electronic effects of substituents on the phenyl rings. msu.edu Electron-donating groups on the aromatic rings can stabilize the carbocation intermediate, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups would be expected to destabilize this intermediate and slow the reaction.

The 2-fluoroethyl group, on the other hand, introduces a significant electron-withdrawing inductive effect due to the high electronegativity of the fluorine atom. scirp.org This effect decreases the electron density on the ester oxygen, making it a better leaving group. Studies on the hydrolysis of other esters with fluorinated alcohol moieties have shown that the presence of fluorine atoms can influence the rate of cleavage. For instance, in nucleophilic cleavage reactions, the effect of the leaving group's basicity is a predominant factor. Esters with good leaving groups, such as those derived from more acidic alcohols, tend to exhibit enhanced reactivity. nih.gov However, the alpha-effect, which can lead to unexpectedly high nucleophilicity, is marginal for the cleavage of 2-fluoroethyl esters. nih.gov

Table 1: Comparison of Electronic and Steric Effects of Key Moieties

| Moiety | Primary Effect | Influence on Ester Reactivity |

| Diphenylmethyl (Benzhydryl) | Steric Hindrance | Hinders nucleophilic attack at the carbonyl carbon. |

| Diphenylmethyl (Benzhydryl) | Electronic (Carbocation Stability) | Stabilizes the leaving group in reactions involving C-O bond cleavage, such as acid-catalyzed hydrolysis. msu.edu |

| 2-Fluoroethyl | Electronic (Inductive Effect) | Electron-withdrawing, making the alkoxy group a better leaving group. scirp.org |

| Phenyl (on benzhydryl) | Electronic (Substituent Dependent) | Electron-donating groups increase carbocation stability and reaction rate; electron-withdrawing groups have the opposite effect. msu.edu |

Impact of Substituent Modifications on Chemical Behavior

Modifying the substituents on the phenyl rings of the diphenylmethyl group or altering the fluoroalkyl chain of the alcohol moiety can lead to predictable changes in the chemical behavior of 2-fluoroethyldiphenyl acetate analogues.

Substituent Modifications on the Phenyl Rings:

The introduction of electron-donating groups (e.g., methoxy, methyl) at the para positions of the phenyl rings would be expected to increase the rate of reactions that proceed through a benzhydryl cation intermediate. This is due to the enhanced stabilization of the positive charge through resonance and induction. Conversely, the placement of electron-withdrawing groups (e.g., nitro, cyano) would likely decrease the reaction rate by destabilizing the carbocation.

Table 2: Predicted Relative Reactivity of Substituted Benzhydryl Acetates in Solvolysis

| Substituent (Y) on Ph-C(Y)-Ph | Predicted Relative Rate | Rationale |

| 4-OCH₃ | Fastest | Strong electron-donating group, high stabilization of carbocation. |

| 4-CH₃ | Faster | Electron-donating group, moderate stabilization of carbocation. |

| H | Reference | Unsubstituted benzhydryl group. |

| 4-Cl | Slower | Electron-withdrawing group, moderate destabilization of carbocation. |

| 4-NO₂ | Slowest | Strong electron-withdrawing group, high destabilization of carbocation. |

This table is based on established principles of carbocation stability and substituent effects in related systems. msu.edu

Modifications of the Fluoroalkyl Group:

Changes to the fluoroalkyl portion of the ester would primarily alter the electronic properties of the alkoxy leaving group. Increasing the number of fluorine atoms (e.g., to a 2,2,2-trifluoroethyl group) would significantly enhance the electron-withdrawing effect, making the corresponding alcohol a stronger acid and the alkoxide a better leaving group. nih.gov This would likely accelerate nucleophilic acyl substitution reactions. The position of the fluorine atom is also critical; a fluorine atom at the α-position would have a more pronounced effect than one at the β-position.

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of this compound can be achieved through various established esterification methods. A common approach involves the reaction of diphenylacetyl chloride with a substituted 2-fluoroethanol (B46154) derivative in the presence of a base to neutralize the HCl byproduct. Alternatively, Fischer esterification, using diphenylacetic acid and the desired fluoroalcohol with a strong acid catalyst, can be employed, though this method is reversible. wikipedia.org

The synthesis of substituted benzhydryl acetates can be accomplished by first preparing the corresponding substituted benzhydrols. This is often done by the reduction of the appropriately substituted benzophenone (B1666685) using a reducing agent like sodium borohydride. ajrconline.org The resulting benzhydrol can then be esterified with acetic acid or its derivatives.